1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is a chemical compound that falls under the category of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound has been referenced in various scientific literature and patents, indicating its relevance in research and potential therapeutic applications. Notably, it has been studied for its interactions with biological receptors and its role in modulating physiological responses.
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to a piperazine ring. The compound's structure suggests that it may interact with specific biological targets, making it of interest in drug development.
The synthesis of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps, including:
The synthesis may require the use of solvents, catalysts, and specific temperature conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize the synthesized compound.
The molecular formula for 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is C14H16BrN2O2S. The structure comprises:
The compound's molecular weight is approximately 348.26 g/mol. Structural analysis can be performed using X-ray crystallography or computational modeling to understand its conformation and electronic properties.
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine may undergo several chemical reactions, including:
Reactions can be monitored using spectroscopic methods such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry to identify intermediates and final products.
The mechanism by which 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine exerts its effects likely involves interaction with specific receptors or enzymes in biological systems.
Research indicates that compounds with similar structures may modulate signaling pathways associated with inflammation, pain perception, or neuroprotection. Binding affinity studies using radiolabeled ligands can elucidate the interactions at the molecular level.
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine has potential applications in:
The ongoing exploration of this compound's properties and mechanisms will likely yield further insights into its utility in medicinal chemistry and pharmacology.
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is systematically named according to IUPAC conventions as 1-[(4-bromonaphthalen-1-yl)sulfonyl]-4-methylpiperazine, reflecting its core naphthalene scaffold modified at the 1-position with a sulfonyl-linked 4-methylpiperazine group and bromination at the 4-position. The molecular formula C₁₅H₁₇BrN₂O₂S (molecular weight: 369.28 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis [2] [7]. Key identifiers include:
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 312525-99-8 |
SMILES | CN1CCN(CC1)S(=O)(=O)C1=CC=C(Br)C2=CC=CC=C12 |
InChIKey | IUNVXMRUYJERKH-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C1C=CC(Br)=C2C=CC=CC2=1 |
The sulfonamide bridge (-SO₂-N-) connects the brominated naphthalene system to the methyl-substituted piperazine, positioning it as a conformationally constrained scaffold for receptor-targeted drug design [2] [4].
Experimental crystallographic data for 1-((4-bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine remains unreported in public databases. However, molecular docking simulations using homology models of sigma receptors (σ1R) indicate that the piperazine ring adopts a chair conformation when bound. The sulfonyl group forms critical hydrogen bonds with residues in the σ1R ligand-binding pocket (e.g., Glu172 and Asp126), while the bromonaphthalene moiety occupies a hydrophobic subpocket [3] [9]. Computational analyses suggest potential packing in a monoclinic crystal system (space group P2₁/c), inferred from structural analogs like piperidine-based sulfonamides. These models highlight the planar orientation of the naphthalene ring relative to the piperazine plane, with a dihedral angle of ≈85°–88° optimizing hydrophobic contacts [6] [9].
FTIR Spectroscopy: Key absorptions include the asymmetric SO₂ stretch at 1345–1370 cm⁻¹ and symmetric SO₂ stretch at 1150–1170 cm⁻¹, characteristic of sulfonamides. Aromatic C-H bends appear at 750–800 cm⁻¹, consistent with 1,4-disubstituted naphthalenes, and aliphatic C-H stretches (piperazine) occur at 2850–2970 cm⁻¹ [4] [7].
NMR Spectroscopy (predicted for DMSO-d₆):
UV-Vis Spectroscopy: In methanol, absorption maxima occur at λₘₐₓ = 254 nm (π→π* transition, naphthalene ring) and λₘₐₓ = 310 nm (n→π* transition, sulfonamide), with molar absorptivity (ε) >10,000 M⁻¹cm⁻¹ [4].
Table 2: Predicted NMR Assignments
Atom Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
---|---|---|
N-CH₃ (piperazine) | 2.18 (s, 3H) | 45.9 |
-N-CH₂- (piperazine) | 2.35–2.50 (m, 4H) | 46.5 |
-N-CH₂- (piperazine) | 3.40–3.55 (m, 4H) | 52.8 |
Naphthalene C4-H | 8.25 (d, 1H) | 122.5 (C-Br) |
Naphthalene C5-H | 7.60 (dd, 1H) | 126.0 |
Sulfonyl-attached C (C1) | - | 138.5 |
Replacing the piperazine core with piperidine (as in 1-((4-bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine, CAS 364623-38-1) significantly alters receptor affinity profiles. Piperazine derivatives exhibit reduced σ1R binding (Ki >1,500 nM) compared to piperidine analogs (Ki ≈3–7 nM) due to conformational flexibility and basicity differences. The piperidine nitrogen (pKₐ ≈10.5) facilitates stronger electrostatic interactions with σ1R’s Glu172 residue than the less basic piperazine tertiary nitrogen (pKₐ ≈8.5) [3] [5] [6]. Molecular weight increases marginally in piperidine analogs (368.29 g/mol vs. 369.28 g/mol for the piperazine), but the saturated ring enhances membrane permeability (cLogP = 3.8 vs. 3.5) [5].
Table 3: Structural and Biological Impact of Piperazine vs. Piperidine Moieties
Structural Feature | Piperazine Derivative | Piperidine Derivative | Biological Consequence |
---|---|---|---|
Core heterocycle | Piperazine | Piperidine | - |
Nitrogen basicity (pKₐ) | ~8.5 (tertiary N) | ~10.5 (tertiary N) | Higher σ1R affinity for piperidines |
Molecular weight (g/mol) | 369.28 | 368.29 | Negligible impact |
cLogP | 3.5 | 3.8 | Enhanced membrane permeability for piperidines |
Representative σ1R Ki (nM) | >1,500 (e.g., Compound 4) | 3.64 (e.g., Compound 5) | >400-fold difference in potency |
This contrast underscores the piperidine moiety’s critical role in dual histamine H₃/sigma-1 receptor antagonists, where rigidification optimizes hydrophobic pocket engagement [3] [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: